molecular formula C6H5BrN2O3 B1526384 2-Amino-5-bromo-3-nitrophenol CAS No. 867338-56-5

2-Amino-5-bromo-3-nitrophenol

Cat. No.: B1526384
CAS No.: 867338-56-5
M. Wt: 233.02 g/mol
InChI Key: XMJNQKQINSXSHA-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitrophenol (CAS: Not explicitly provided; structurally related to CAS 915156-09-1 for its isomer) is a halogenated aromatic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . It features a phenol backbone substituted with an amino (-NH₂) group at position 2, a bromine atom at position 5, and a nitro (-NO₂) group at position 2.

Preparation Methods

Direct Bromination of 2-Amino-3-nitrophenol

Method Overview:

The most straightforward and commonly reported method for synthesizing 2-amino-5-bromo-3-nitrophenol involves the bromination of 2-amino-3-nitrophenol using bromine in acetic acid under inert atmosphere conditions. This reaction is chemoselective, targeting the 5-position of the aromatic ring adjacent to the amino and nitro substituents.

Reaction Conditions:

  • Reagents: Bromine (Br2)
  • Solvent: Acetic acid (CH3COOH)
  • Temperature: Approximately 20°C
  • Atmosphere: Inert (to prevent unwanted side reactions)
  • Yield: Approximately 82%

Reaction Scheme:

$$
\text{2-Amino-3-nitrophenol} \xrightarrow[\text{Inert atmosphere}]{\text{Br}_2, \text{AcOH}, 20^\circ C} \text{this compound}
$$

Key Findings:

  • The reaction proceeds with high regioselectivity due to the directing effects of the amino and nitro groups.
  • The inert atmosphere helps maintain the purity and yield by preventing oxidation or side reactions.
  • The yield reported is around 82%, indicating an efficient process suitable for preparative scale.

Reference:

This method is documented in the Journal of Medicinal Chemistry (2008) and detailed in ChemicalBook synthesis protocols.

Nucleophilic Substitution via Benzoxazole Derivatives

Method Overview:

Another sophisticated approach involves the use of benzoxazole derivatives as precursors. The process consists of two main steps:

  • Nucleophilic substitution at the 5-position of a benzoxazole derivative, where a halogen (chlorine or bromine) is replaced by a nucleophilic group.
  • Ring-opening of the oxazole ring to yield the corresponding 2-amino-5-nitrophenol derivative.

Reference:

The process is patented and extensively described in US Patent US4743595A (2005).

Oxidative Ring-Opening of 5-Bromo-7-nitroindoline-2,3-dione

Method Overview:

A less direct but high-yielding method involves the oxidative ring-opening of 5-bromo-7-nitroindoline-2,3-dione using hydrogen peroxide in alkaline aqueous solution. This process yields 2-amino-5-bromo-3-nitrobenzoic acid, a closely related compound, which can be further transformed into this compound derivatives.

Reaction Conditions:

  • Reagents: 50% H2O2 solution, 2N NaOH
  • Temperature: 0°C to room temperature
  • Reaction Time: 4 hours
  • Work-up: Acidification to pH 4 with citric acid
  • Yield: 96%

Reaction Scheme:

$$
\text{5-Bromo-7-nitroindoline-2,3-dione} \xrightarrow[\text{4 h}]{\text{H}2\text{O}2, \text{NaOH}, 0-20^\circ C} \text{2-Amino-5-bromo-3-nitrobenzoic acid}
$$

Notes:

  • Although this method targets the benzoic acid derivative, the compound serves as a valuable intermediate for further chemical transformations toward this compound.
  • The high yield and mild conditions make it attractive for preparative applications.

Reference:

Detailed in ChemicalBook and patent WO2018/154088.

Summary Table of Preparation Methods

Method Number Starting Material Key Reagents/Conditions Product Yield (%) Notes
1 2-Amino-3-nitrophenol Bromine, Acetic acid, 20°C, inert atmosphere This compound 82 Direct bromination, regioselective
2 Benzoxazole derivative (halogenated) Nucleophilic substitution, ring-opening 2-Amino-5-nitrophenol derivatives Not specified Allows functionalization at 4-position
3 5-Bromo-7-nitroindoline-2,3-dione H2O2, NaOH, 0-20°C, 4 h 2-Amino-5-bromo-3-nitrobenzoic acid 96 High yield oxidative ring-opening intermediate

Analytical and Research Notes

  • The direct bromination method (Method 1) is well-documented and widely adopted due to its simplicity and efficiency.
  • The nucleophilic substitution approach (Method 2) offers synthetic versatility, especially for producing derivatives with modified electronic and steric properties.
  • The oxidative ring-opening method (Method 3) is notable for its high yield and mild reaction conditions, though it targets a related benzoic acid derivative rather than the phenol directly.
  • These methods are supported by peer-reviewed journals and patents, ensuring their reliability and reproducibility in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 2-amino-5-bromo-3-nitrobenzoic acid.

  • Reduction: Production of 2-amino-5-bromo-3-aminophenol.

  • Substitution: Generation of 2-bromo-5-nitrophenol or 2-chloro-5-nitrophenol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Amino-5-bromo-3-nitrophenol is investigated as a potential lead compound in drug discovery due to its diverse biological activities:

  • Anticancer Activity : Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) cells, with IC50 values showing effective inhibition at micromolar concentrations.
  • Antimicrobial Properties : The compound has demonstrated activity against drug-resistant bacterial strains, such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 15 μM .
  • Enzyme Inhibition : It serves as an inhibitor for various enzymes, potentially aiding in therapeutic strategies for neurodegenerative diseases like Alzheimer's through cholinesterase inhibition.

2. Dye Manufacturing

This compound is utilized as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries. Its ability to participate in coupling reactions makes it valuable for producing vibrant colors in dye formulations .

3. Biological Studies

The compound has been studied for its mutagenic effects in various experimental systems, revealing its potential to induce mutations in bacterial models such as Salmonella typhimurium and mouse lymphoma cells. This aspect is crucial for understanding its safety profile and implications for human health .

Case Studies

Several case studies highlight the efficacy and applications of this compound:

  • Cancer Research : A study conducted on the effects of this compound on MCF7 breast cancer cells showed that it inhibits cell proliferation effectively, indicating its potential as a therapeutic agent.
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound possess potent antibacterial activity against resistant strains, suggesting its utility in developing new antibiotics.
  • Dye Synthesis : The compound has been successfully used to synthesize azo dyes that exhibit excellent fastness properties, enhancing their commercial viability in the textile industry .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer agentEffective against MCF7 cells with micromolar IC50
Antimicrobial agentActive against drug-resistant bacteria
Enzyme inhibitorPotential therapeutic for Alzheimer's disease
Dye ManufacturingIntermediate for azo dyesProduces vibrant colors with good fastness
Biological StudiesMutagenicity testingInduces mutations in bacterial models

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-3-nitrophenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Amino-3-bromo-5-nitrophenol

  • Molecular Formula: C₆H₅BrN₂O₃ (identical to 2-amino-5-bromo-3-nitrophenol).
  • CAS : 915156-09-1 .
  • Key Differences :
    • Substituent positions: Bromine at position 3, nitro at position 5 (vs. bromine at 5 and nitro at 3 in the target compound).
    • Implications :
  • Altered electronic effects due to proximity of substituents.
  • Solubility and reactivity differences in substitution reactions due to bromine’s position.

Functional Group Analog: 2-Amino-5-nitrophenol

  • Purity : ≥90.0% (pharmaceutical-grade specifications) .
  • Key Differences :
    • Absence of bromine reduces molecular weight (154.12 g/mol vs. 233.02 g/mol).
    • Chemical Behavior :
  • Reacts with FeCl₃ to form orange-brown complexes (indicative of phenolic -OH group) .
  • Bromine in this compound may sterically hinder similar reactions.

Halogenated Derivatives

a) 3-Fluoro-6-methyl-2-nitrophenol

  • Molecular Formula: C₇H₆FNO₃.
  • Purity : 95% .
  • Comparison :
    • Fluorine (smaller, electronegative) vs. bromine (bulkier, less electronegative).
    • Fluorine substitution may enhance metabolic stability in pharmaceuticals compared to bromine .

b) 2-(2-Bromo-6-nitrophenyl)acetaldehyde

  • Molecular Formula: C₈H₆BrNO₃.
  • Purity : 97% .
  • Comparison: Aldehyde functional group introduces reactivity for condensation reactions, unlike the phenolic -OH in the target compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Commercial Status
This compound C₆H₅BrN₂O₃ 233.02 -NH₂ (2), -Br (5), -NO₂ (3) Discontinued Discontinued
2-Amino-3-bromo-5-nitrophenol C₆H₅BrN₂O₃ 233.02 -NH₂ (2), -Br (3), -NO₂ (5) 97% Available (Hairui Chem)
2-Amino-5-nitrophenol C₆H₆N₂O₃ 154.12 -NH₂ (2), -NO₂ (5) ≥90.0% Pharmaceutical-grade
3-Fluoro-6-methyl-2-nitrophenol C₇H₆FNO₃ 171.13 -F (3), -CH₃ (6), -NO₂ (2) 95% Available

Research Findings and Implications

Synthetic Challenges: The discontinuation of this compound may stem from difficulties in regioselective bromination or purification, as bromine’s position significantly affects reactivity .

Pharmaceutical Relevance: The amino and nitro groups in these compounds are critical for hydrogen bonding and electron-withdrawing effects, influencing interactions with biological targets.

Analytical Differentiation: 2-Amino-5-nitrophenol can be identified via colorimetric assays with FeCl₃ (orange-brown) and phosphomolybdic acid (green-yellow to orange-red) . Brominated analogs may require advanced techniques like NMR or LC-MS due to overlapping functional groups.

Biological Activity

2-Amino-5-bromo-3-nitrophenol (C6H5BrN2O3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula : C6H5BrN2O3
  • Molecular Weight : Approximately 232.03 g/mol
  • Structure : The compound features an amino group, a bromine atom, and a nitro group attached to a phenolic ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of toxicity and mutagenicity.

Toxicity Studies

A significant study conducted by the National Toxicology Program (NTP) assessed the toxicity and carcinogenic potential of this compound in F344/N rats and B6C3F1 mice. Key findings include:

  • Dosage Administration : Rats received doses of 0, 156, 313, 625, 1,250, or 2,500 mg/kg by gavage.
  • Mortality Rates : Notable mortality was observed at higher doses (e.g., 1/5 males at 2,500 mg/kg) with reduced body weights compared to controls.
  • Inflammation and Neoplasms : Acute/chronic inflammation was noted in the rectum of treated rats. There was a statistically significant increase in pancreatic acinar cell adenomas among males receiving 100 mg/kg (P≤0.002) .

Mutagenicity Assessment

The mutagenic potential of this compound has been evaluated through various assays:

  • Salmonella Assays : The compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1537.
  • Chromosomal Aberrations : In vitro studies indicated an increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells exposed to the compound .

Potential Therapeutic Applications

Although primarily studied for its toxicological effects, there is emerging interest in the therapeutic potential of this compound:

Inhibition of Kinases

Recent research suggests that derivatives of this compound may act as inhibitors of specific kinases involved in cancer pathways. For instance, it has been linked to the modulation of Src kinase activity, which plays a critical role in tumor progression and metastasis .

Data Table: Summary of Biological Activities

Biological ActivityObservations
Toxicity Mortality at high doses; reduced body weights
Mutagenicity Positive results in Salmonella assays; chromosomal aberrations in CHO cells
Carcinogenic Potential Increased incidence of pancreatic adenomas in male rats
Kinase Inhibition Potential inhibition of Src kinase activity

Case Studies

  • NTP Toxicology Study : This comprehensive study highlighted both acute and chronic effects of the compound on laboratory animals, providing critical insights into its safety profile.
  • Mutagenicity Tests : Various assays demonstrated the mutagenic effects of the compound across different biological systems, indicating a need for caution in its use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-bromo-3-nitrophenol, and what challenges are associated with its preparation?

  • Methodological Answer : The synthesis typically involves bromination and nitration of aminophenol precursors. For example, bromination of 2-amino-3-nitrophenol using bromine or N-bromosuccinimide under controlled conditions may yield the target compound. However, regioselectivity must be carefully monitored due to competing reactions at the phenolic hydroxyl and amino groups. Evidence suggests that the hydrobromide salt of this compound has been discontinued, indicating potential scalability or stability issues . Alternative approaches, such as protecting group strategies (e.g., acetylation of the amino group prior to bromination), can improve yield and purity.

Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic methods:

  • HPLC/GC-MS : To detect organic impurities (e.g., unreacted precursors or positional isomers).
  • Elemental Analysis : Confirm Br, N, and O content to validate stoichiometry.
  • Melting Point Analysis : Compare observed values with literature data (if available). For structurally similar compounds like 2-amino-5-nitrophenol, purity standards require ≥90.0% by quantitative analysis, often via UV-Vis spectroscopy after derivatization with FeCl₃ or phosphomolybdic acid .

Q. What are the optimal storage conditions to preserve the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The compound’s nitro and bromo groups may render it sensitive to photodegradation or hydrolysis. Solubility data for analogous brominated nitrophenols suggest limited stability in polar solvents (e.g., DMSO or methanol) over extended periods; thus, lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How do the positions of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at position 5 and nitro group at position 3 create distinct electronic environments. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the bromine site. Comparative studies on halogenated nitrophenols (e.g., 4-bromo-5-fluoro-2-nitrophenol) show that para-substituted bromine exhibits higher reactivity in Suzuki-Miyaura couplings than ortho-substituted analogs . Computational modeling (DFT) can predict charge distribution and guide reaction optimization.

Q. What strategies resolve contradictions in reported biological activities of halogenated nitrophenol derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or substituent positioning. For example:

  • Antimicrobial Activity : Nitro groups at meta positions (vs. para) in bromophenols correlate with enhanced activity against Gram-positive bacteria .
  • Anticancer Potential : Bromine’s steric effects may reduce binding affinity in certain kinase assays. Meta-analysis of structural analogs (e.g., methyl 2-amino-3-fluoro-5-nitrobenzoate) suggests that replacing bromine with smaller halogens (e.g., F) improves cell permeability . Validate findings using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. How can computational chemistry predict the spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can simulate NMR and IR spectra. For instance:

  • ¹H NMR : Predict chemical shifts for aromatic protons (δ ~6.5–8.5 ppm) and amino protons (δ ~5.0–6.0 ppm, broad).
  • IR : Characteristic peaks for NO₂ (~1520 cm⁻¹ asymmetric stretch) and Br-C (~600 cm⁻¹) . Experimental validation using high-resolution MS and 2D NMR (e.g., HSQC) is critical to confirm computational predictions.

Properties

IUPAC Name

2-amino-5-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNQKQINSXSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown by scheme (CLX), to a solution of 2-amino-3-nitrophenol 44 (10 g, 65 mmol) in anhydrous 1,4-dioxane (1 L) was added bromine (12.5 g, 78 mmol). The mixture was stirred at room temperature overnight. The solid was collected by filtration, washed with dioxane and dried. 2-amino-5-bromo-3-nitrophenol 45 (18 g, 90%) was obtained as its HBr salt in a form of a yellow solid. 1H NMR (DMSO-d6): δ 6.28 (br, 2H); 6.99 (d, J=2.2 Hz, 1H); 7.57 (d, J=2.1 Hz, 1H). MS (ESI+): m/z=234. Compound 45 (6 g, 19.1 mmol) was converted into compound 46 by using a method that was analogous to that used to synthesize compound 27, as shown on scheme (CXLI). Hydrogenation of compound 46 affords compound 47 (3.1 g, 67%) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amino-5-bromo-3-nitrophenol
2-Amino-5-bromo-3-nitrophenol

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